2-(1,3-苯并二氧杂环-5-基)-2-溴乙酸甲酯

描述

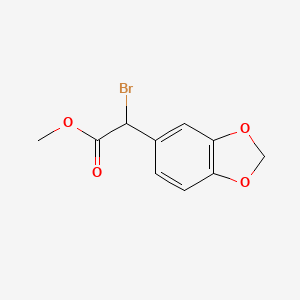

“Methyl 2-(1,3-benzodioxol-5-yl)-2-bromoacetate” is a specialized derivative of Piperonyl Methyl Ketone (PMK) and appears as a crystalline substance . It has a unique aromatic smell that differentiates it from other chemical precursors .

Synthesis Analysis

The synthesis of similar compounds involves several steps, including the use of 5-bromo-benzo dioxole, PdCl2, xantphos, Cs2CO3, 1,4-dioxane, and ethyl bromoacetate . The process also involves the use of fused heteroaryl halides, NaH, DMF, and other reagents .Molecular Structure Analysis

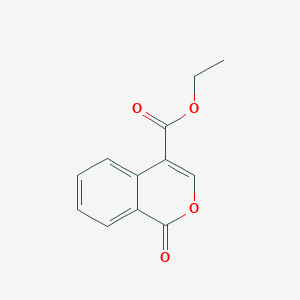

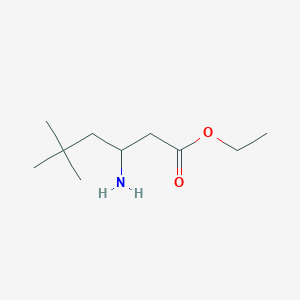

The molecular structure of this compound comprises an array of carbon, hydrogen, and oxygen atoms configured in a unique structural arrangement . These configurations contribute directly to their distinct chemical behavior, offering both stability and reactivity under varying conditions .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include a Pd-catalyzed C-N cross-coupling . The compounds remain generally stable under regulated environmental conditions but exhibit sensitivity to external variables such as moisture, extreme temperatures, and exposure to UV light .Physical And Chemical Properties Analysis

“Methyl 2-(1,3-benzodioxol-5-yl)-2-bromoacetate” displays limited solubility in water, but it readily dissolves in a host of organic solvents, including but not limited to, ethanol, methanol, and acetone . Its hygroscopic qualities mean that it can attract and hold water molecules from its surrounding environment, a feature that may affect its long-term stability and efficacy in chemical reactions .科学研究应用

合成与化学反应

2-(1,3-苯并二氧杂环-5-基)-2-溴乙酸甲酯在合成化学中具有广泛的应用,特别是在复杂有机化合物的合成中。例如,它用于区域选择性合成 2-亚氨基-1,3-噻唑烷-4-酮,证明了其在创建具有潜在生物活性的特定化学结构方面的效用 (Klika 等人,2002 年)。此外,该化合物在与 2-(2H-四唑-5-基)苯酚的反应中表现出形成各种异构产物的作用,展示了其在有机合成中的多功能性 (李硕、柳俊和李俊成,2017 年)。

生物化学和医药应用

2-(1,3-苯并二氧杂环-5-基)-2-溴乙酸甲酯在生物化学研究中也具有重要意义。它参与制备具有潜在治疗应用的化合物,例如 N-(5-甲基-1,3-噻唑-2-基)-2-{[5-((未)取代-苯基)1,3,4-恶二唑-2-基]硫代}乙酰胺,这些化合物因其酶抑制特性和作为治疗剂的潜力而受到研究 (Abbasi 等人,2018 年)。此类应用突出了该化合物在药物发现和药物化学中的相关性。

作用机制

While the exact mechanism of action for “Methyl 2-(1,3-benzodioxol-5-yl)-2-bromoacetate” is not specified in the search results, similar compounds have been evaluated for their anticancer activity against various cancer cell lines . Further mechanistic studies revealed that these compounds can cause cell cycle arrest and induce apoptosis in cancer cells .

属性

IUPAC Name |

methyl 2-(1,3-benzodioxol-5-yl)-2-bromoacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO4/c1-13-10(12)9(11)6-2-3-7-8(4-6)15-5-14-7/h2-4,9H,5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPKATACLAVJRPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC2=C(C=C1)OCO2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Endo-(3-hydroxybicyclo[3.1.0]hexan-6-YL)methyl benzoate](/img/structure/B3243587.png)

![Bis[[chloromethyl(dimethyl)silyl]oxy]-dimethylsilane](/img/structure/B3243619.png)

![1H-Benz[e]indolium, 3-[(4-carboxyphenyl)methyl]-1,1,2-trimethyl-, bromide (1:1)](/img/structure/B3243625.png)

![N-((1H-Benzo[d]imidazol-2-yl)methyl)-1-phenylmethanamine](/img/structure/B3243664.png)